BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of WIN 51708
(Disoxaril): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WIN 51708

Cat. No.: B1683591

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 51708, more commonly known as Disoxaril (WIN 51711), is a pioneering antiviral
compound developed by Sterling-Winthrop Pharmaceuticals in the 1980s.[1][2] It emerged from
a dedicated research program aimed at identifying inhibitors of picornavirus replication.[1] This
technical guide provides an in-depth overview of the discovery, mechanism of action, and key
experimental data related to Disoxaril and its analogs, intended for professionals in the field of
virology and drug development.

Discovery and Development

The discovery of Disoxaril was a result of a conventional drug discovery approach at Sterling-
Winthrop, focusing on screening compounds for their ability to inhibit the replication of
picornaviruses, a large family of RNA viruses responsible for a range of human diseases
including the common cold (rhinoviruses) and more severe illnesses like poliomyelitis and
myocarditis (enteroviruses).[1] The "WIN" series of compounds, including Disoxaril, were
identified as potent and broad-spectrum inhibitors of these viruses.[1][2]

Early studies demonstrated that Disoxaril was highly effective in vitro against a wide range of
rhinovirus and enterovirus serotypes.[3][4] This promising preclinical profile led to further
investigation into its mechanism of action and structure-activity relationships, paving the way
for the design of more potent and pharmacokinetically favorable analogs.[5][6]
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Mechanism of Action

Disoxaril exerts its antiviral effect through a unique and highly specific mechanism. It is a
capsid-binding agent, meaning it directly interacts with the viral particle itself.[7] The compound
lodges into a hydrophobic pocket located within the viral capsid protein VP1.[7][8] This binding
event stabilizes the viral capsid, preventing the conformational changes necessary for the virus
to uncoat and release its RNA genome into the host cell.[7][9] By inhibiting this crucial early
step in the viral life cycle, Disoxaril effectively halts viral replication.

The availability of atomic resolution data from X-ray crystallography has been instrumental in
understanding the precise interaction between Disoxaril and the viral capsid, guiding the design
of new and improved antiviral agents.[1]
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Mechanism of action of Disoxaril.

Quantitative Antiviral Activity

The antiviral potency of Disoxaril has been extensively evaluated against a broad panel of
picornaviruses using various in vitro assays. The data presented below summarizes its activity,
primarily in terms of Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration
(IC50), and 50% Effective Concentration (EC50).
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Table 1: Antiviral Activity of Disoxaril (WIN 51711)
Against Enteroviruses

Virus Assay . MiC EC50 Referenc
Cell Line IC50 (pM)

Serotype  Type (ng/mL) (uM) e
Poliovirus Plaque

) HelLa 0.03 - - [3]
Type 1 Reduction
Poliovirus Plaque

. HelLa 0.01 - - [3]
Type 2 Reduction
Coxsackiev  Plaque
) ) HelLa 0.04 - - [3]
irus A9 Reduction
Coxsackiev  Plaque
) ) HelLa 0.02 - - [3]
irus A21 Reduction
Coxsackiev  Plaque
) ] HelLa 0.03 - - [3]
irus B1 Reduction
Echovirus Plaque

] HelLa 0.17 - - [3]
6 Reduction
Echovirus Plaque

. Hela 0.01 - - [3]
9 Reduction
Echovirus Plaque

] HelLa 0.004 - - [3]
11 Reduction
Enterovirus  Plaque

HelLa 0.03 - - [3]

70 Reduction

Table 2: Antiviral Activity of Disoxaril (WIN 51711)
Against Rhinoviruses
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Virus Assay . MIC EC50 Referenc
Cell Line IC50 (uM)

Serotype  Type (ng/mL) (L)) e
Rhinovirus Plaque

] HelLa 0.04 - - [3]
1A Reduction
Rhinovirus Plaque

) HelLa 0.02 - - [3]
1B Reduction
Rhinovirus Plaque

. HelLa 0.02 - 2.35 [3B1[7]
2 Reduction
Rhinovirus Plaque

_ Hela 0.01 1.5 1.76 [31[7]
14 Reduction
Rhinovirus Plaque

) HelLa 0.01 - - [3]
21 Reduction
Rhinovirus Plaque

] HelLa 0.01 - - [3]
22 Reduction
Rhinovirus Plaque

] HelLa 0.004 - - [3]
39 Reduction
Rhinovirus Plaque

. Hela 0.01 - - [3]
50 Reduction
.. (33

Plaque
serotypes ) HelLa 0.004-6.2 - - [3]
Reduction

total)

ble 3: C icitv of Di iL( |

Cell Line Assay Type CC50 (pM) Reference

Hela Cell Viability 21 [7]

HelLa Cell Viability 37 [7]

RD Cell Viability 167.39 (7]
Experimental Protocols
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The primary assays used to determine the antiviral activity of Disoxaril are the plaque reduction
assay and the virus yield reduction assay.

Plague Reduction Assay

This assay is a quantitative method to determine the number of infectious virus particles
(plague-forming units, PFU) in a sample.
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Workflow for a Plague Reduction Assay.
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Detailed Methodology:

o Cell Culture: HelLa or other susceptible cells are seeded in 6-well or 24-well plates and
incubated until a confluent monolayer is formed.[10][11]

e Virus and Compound Preparation: Serial dilutions of the picornavirus stock and Disoxaril are
prepared in a suitable medium.[10]

¢ Infection: The cell culture medium is removed, and the monolayers are inoculated with the
virus in the presence of varying concentrations of Disoxaril. A virus-only control and a cell-
only control are included.

o Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour) at
the appropriate temperature (e.g., 33°C for rhinoviruses).

e Overlay: After adsorption, the inoculum is removed, and the cell monolayer is covered with a
semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the
corresponding concentration of Disoxaril. This restricts the spread of progeny virus to
adjacent cells, leading to the formation of localized plaques.

 Incubation: The plates are incubated for a period sufficient for plaques to develop (typically
2-5 days).

 Visualization and Quantification: The cells are fixed and stained with a dye such as crystal
violet, which stains living cells but not the dead cells within the plaques. The plaques are
then counted, and the concentration of Disoxaril that inhibits plaque formation by 50% (1C50)
or the minimum concentration that inhibits visible plaques (MIC) is determined.[11]

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral
compound.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/profile/Angel-Rivera-2/post/Please-help-I-need-a-good-protocol-for-adenovirus-titration/attachment/5a9586e4b53d2f0bba54bba2/AS%3A598684165218305%401519748836896/download/Virus+Plaque+Assay+Protocol.pdf
https://www.mdpi.com/2076-3417/10/18/6511
https://www.researchgate.net/profile/Angel-Rivera-2/post/Please-help-I-need-a-good-protocol-for-adenovirus-titration/attachment/5a9586e4b53d2f0bba54bba2/AS%3A598684165218305%401519748836896/download/Virus+Plaque+Assay+Protocol.pdf
https://www.mdpi.com/2076-3417/10/18/6511
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Infect susceptible cells with a
known multiplicity of infection (MOI)

Treat infected cells with

serial dilutions of Disoxaril

Incubate for one viral
replication cycle

:

Harvest supernatant and/or cells
(containing progeny virus)

Determine virus titer in the harvest
using a plaque assay or TCID50

Calculate the reduction in virus yield
and determine the EC50

Click to download full resolution via product page

Workflow for a Virus Yield Reduction Assay.

Detailed Methodology:

« Infection: Monolayers of susceptible cells are infected with a picornavirus at a specific
multiplicity of infection (MOI).
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o Treatment: Following infection, the cells are treated with various concentrations of Disoxaril.

e Incubation: The treated, infected cells are incubated for a period that allows for one complete
viral replication cycle.

e Harvesting: After incubation, the cell culture supernatant and/or the cells themselves are
harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular

virions.

e Titration: The harvested material, containing the progeny virus, is serially diluted and used to
infect fresh cell monolayers in a plagque assay or a TCID50 (50% Tissue Culture Infectious
Dose) assay to determine the virus titer.

e Analysis: The virus titers from the Disoxaril-treated samples are compared to the untreated
control to calculate the percent reduction in virus yield. The concentration of the compound
that reduces the virus yield by 50% (EC50) or 90% (EC90) is then determined.[12]

Structure-Activity Relationship (SAR)

Following the discovery of Disoxaril, extensive research was conducted to explore the
structure-activity relationship of this class of compounds. Modifications were made to various
parts of the molecule, including the isoxazole ring, the central aliphatic chain, and the terminal
phenyl-oxazoline moiety.[5][6] These studies revealed that the length and flexibility of the
aliphatic chain were critical for activity against different rhinovirus serotypes.[6] For example,
the introduction of conformational constraints, such as double or triple bonds in the chain, had
a significant impact on the antiviral spectrum.[6]

Furthermore, replacement of the oxazoline ring with a tetrazole group was investigated to
address potential acid lability. This led to the development of analogs with improved broad-
spectrum activity.[5] These SAR studies, in conjunction with X-ray crystallography data,
provided a detailed understanding of the binding pocket and guided the rational design of
second-generation picornavirus capsid binders with enhanced potency and pharmacokinetic
properties.

Conclusion
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Disoxaril (WIN 51711) represents a landmark in the discovery of antiviral agents targeting
picornaviruses. Its unique mechanism of action, involving the stabilization of the viral capsid to
prevent uncoating, opened up a new avenue for antiviral drug development. The extensive in
vitro data demonstrates its potent and broad-spectrum activity against a wide range of clinically
relevant enteroviruses and rhinoviruses. The detailed experimental protocols for plague
reduction and virus yield reduction assays remain the gold standard for evaluating the in vitro
efficacy of such compounds. The legacy of the Disoxaril discovery and development program
continues to influence the design and synthesis of novel antiviral therapies for picornavirus
infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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